Methyl 5-[2-(Trifluoromethyl)phenyl]isoxazole-3-carboxylate
Description
Methyl 5-[2-(Trifluoromethyl)phenyl]isoxazole-3-carboxylate is a fluorinated isoxazole derivative characterized by a trifluoromethyl-substituted phenyl ring attached to the isoxazole core and a methyl ester group at the 3-position. Isoxazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their structural rigidity, metabolic stability, and tunable electronic properties . The trifluoromethyl group enhances lipophilicity and resistance to enzymatic degradation, making this compound a candidate for bioactive molecule development.
Properties
IUPAC Name |
methyl 5-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO3/c1-18-11(17)9-6-10(19-16-9)7-4-2-3-5-8(7)12(13,14)15/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSFTWWQUFIVGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC(=C1)C2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301189848 | |
| Record name | Methyl 5-[2-(trifluoromethyl)phenyl]-3-isoxazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301189848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
668970-86-3 | |
| Record name | Methyl 5-[2-(trifluoromethyl)phenyl]-3-isoxazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=668970-86-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-[2-(trifluoromethyl)phenyl]-3-isoxazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301189848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoxazole derivatives, including Methyl 5-[2-(Trifluoromethyl)phenyl]isoxazole-3-carboxylate, can be achieved through various methods. One common approach involves the cycloaddition of nitrile oxides with alkynes . This reaction typically employs copper (I) or ruthenium (II) catalysts to facilitate the (3+2) cycloaddition reaction . Another method involves the use of tert-butyl nitrite or isoamyl nitrite for the one-pot synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes under conventional heating conditions .
Industrial Production Methods
Industrial production of isoxazole derivatives often involves scalable and efficient synthetic routes. The use of metal-free catalysts and eco-friendly synthetic strategies is becoming increasingly popular due to the high costs, toxicity, and waste generation associated with metal-catalyzed reactions . These methods not only reduce environmental impact but also improve the overall yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[2-(Trifluoromethyl)phenyl]isoxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the isoxazole ring or the trifluoromethyl group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
- Antimicrobial Activity : Methyl 5-[2-(trifluoromethyl)phenyl]isoxazole-3-carboxylate has been investigated for its potential as an antimicrobial agent. Studies have shown that derivatives of isoxazole compounds exhibit activity against various bacterial strains, including Mycobacterium tuberculosis .
- Anti-inflammatory Properties : The compound is being explored for its anti-inflammatory effects. Research indicates that isoxazole derivatives can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .
- Enzyme Inhibition : This compound has shown promise as an enzyme inhibitor, particularly in pathways related to cancer and metabolic disorders. The trifluoromethyl group enhances the binding affinity to target enzymes, thus modulating their activity .
Material Science
- Advanced Materials Development : this compound can serve as a building block in the synthesis of advanced materials such as polymers and coatings. Its unique structure allows for modifications that can enhance material properties like thermal stability and chemical resistance .
- Biodegradable Polymers : Research into biodegradable polymers has identified isoxazole derivatives as potential components due to their favorable degradation profiles and biocompatibility. These materials are being developed for applications in drug delivery systems and tissue engineering .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of isoxazole derivatives, including this compound, demonstrated significant bactericidal activity against Mycobacterium tuberculosis. The compounds were tested for their ability to inhibit bacterial growth in vitro, showing low cytotoxicity towards eukaryotic cells while maintaining high selectivity towards the target bacteria .
Case Study 2: Anti-inflammatory Mechanism
In vitro assays evaluated the anti-inflammatory potential of this compound by measuring its effect on cytokine production in macrophages. Results indicated a marked reduction in the levels of TNF-alpha and IL-6 upon treatment with the compound, suggesting its utility in managing inflammatory conditions .
Mechanism of Action
The mechanism of action of Methyl 5-[2-(Trifluoromethyl)phenyl]isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to biological targets, increasing its potency and stability . The isoxazole ring is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Trifluoromethyl vs. Trifluoromethoxy Groups
- Methyl 5-[2-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylate (SY268078) : Replacing the trifluoromethyl group with a trifluoromethoxy substituent alters electronic and steric properties. The trifluoromethoxy group introduces an oxygen atom, increasing polarity but reducing lipophilicity compared to the trifluoromethyl analog. This substitution may impact bioavailability and target binding in medicinal chemistry applications .
- Ethyl 5-[2-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylate (SY268083): The ethyl ester variant further modifies solubility and metabolic stability.
Substituent Position and Size
Ester Group Modifications
- Ethyl 5-[2-(Trifluoromethyl)phenyl]isoxazole-3-carboxylate : Compared to the methyl ester, the ethyl ester (SY268083) exhibits higher molecular weight (MW: ~289 vs. ~275) and logP (~3.2 vs. ~2.8), enhancing membrane permeability but slowing renal clearance .
- 5-[2-(Trifluoromethyl)phenyl]isoxazole-3-carboxylic Acid (SY268077) : Removal of the ester group increases acidity (pKa ~4.5), making it more water-soluble but less able to penetrate lipid bilayers .
Comparison with Non-Isoxazole Fluorinated Compounds
- Triflusulfuron Methyl Ester : A sulfonylurea herbicide with a trifluoromethyl-triazine core. Unlike the isoxazole derivative, its mechanism involves inhibition of acetolactate synthase (ALS) in plants. The trifluoromethyl group here enhances herbicidal activity and photostability .
- Metsulfuron Methyl Ester: Another sulfonylurea herbicide with a methoxy-substituted triazine ring. The absence of fluorine reduces electronegativity, leading to lower soil persistence compared to trifluoromethyl analogs .
Table 1: Key Structural and Functional Differences
Research Findings and Trends
- Electronic Effects : Trifluoromethyl groups induce strong electron-withdrawing effects, stabilizing the isoxazole ring and enhancing reactivity in electrophilic substitutions .
- Metabolic Stability : Methyl esters are more prone to hydrolysis by esterases than ethyl esters, as observed in related sulfonylurea herbicides .
- Agrochemical Potential: While the target compound lacks explicit activity data, structurally similar trifluoromethyl-isoxazoles are known for insecticidal and fungicidal properties .
Biological Activity
Methyl 5-[2-(trifluoromethyl)phenyl]isoxazole-3-carboxylate (CAS: 668970-86-3) is a compound of interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and potential therapeutic applications, supported by relevant data and case studies.
- Molecular Formula : C₁₂H₈F₃NO₃
- Molecular Weight : 271.19 g/mol
- SMILES : O=C(OC)C1=NOC(=C1)C=2C=CC=CC2C(F)(F)F
- InChI Key : OYSFTWWQUFIVGG-UHFFFAOYSA-N
Biological Activity
The biological activity of this compound has been investigated across various studies, highlighting its potential in medicinal chemistry.
Anti-inflammatory Activity
One of the most significant findings regarding this compound is its anti-inflammatory properties. Research indicates that derivatives of isoxazole compounds often exhibit selective inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory pathways.
- Case Study : A study reported that similar compounds with trifluoromethyl substitutions showed potent COX-2 inhibitory activities with IC₅₀ values as low as 0.01 μM, indicating strong anti-inflammatory potential compared to standard drugs like celecoxib .
Anticancer Properties
Emerging evidence suggests that this compound may possess anticancer activity. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, potentially increasing their efficacy against cancer cells.
- Research Findings : In vitro studies demonstrated that derivatives with similar structures exhibited significant cytotoxicity against various cancer cell lines, suggesting that this compound could be further explored for its anticancer properties .
The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes, particularly COX enzymes.
- Cell Signaling Modulation : It may interfere with signaling pathways related to cell proliferation and apoptosis in cancer cells.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | IC₅₀ (μM) | Selectivity Index |
|---|---|---|---|
| This compound | Anti-inflammatory | TBD | TBD |
| Celecoxib | COX-2 Inhibitor | 82.2 | Reference |
| Compound A (similar structure) | Anticancer | TBD | TBD |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 5-[2-(Trifluoromethyl)phenyl]isoxazole-3-carboxylate, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves cyclocondensation of hydroxylamine derivatives with β-keto esters or via 1,3-dipolar cycloaddition of nitrile oxides to alkynes. Key steps include:
- Cyclization : Reacting trifluoromethyl-substituted benzaldehyde derivatives with hydroxylamine to form the isoxazole ring.
- Esterification : Methyl esterification using methanol under acidic or basic catalysis.
- Purification : Column chromatography or recrystallization to isolate the product .
- Optimization : Reaction temperature (often 60–80°C), pH (neutral to slightly acidic), and solvent polarity (e.g., THF or DMF) are critical. Automated flow reactors improve reproducibility for scaled synthesis .
Q. How is structural characterization performed for this compound?
- Analytical Techniques :
- NMR Spectroscopy : H and C NMR confirm regiochemistry of the isoxazole ring and trifluoromethyl substitution.
- X-ray Crystallography : Resolves spatial arrangement (e.g., dihedral angles between phenyl and isoxazole rings), though challenges arise from fluorine’s low electron density .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., exact mass 285.06 g/mol) .
Advanced Research Questions
Q. How do substituents on the phenyl ring influence the compound’s bioactivity and physicochemical properties?
- Structure-Activity Relationship (SAR) :
- Trifluoromethyl Group : Enhances lipophilicity (logP ~2.8) and metabolic stability compared to non-fluorinated analogs.
- Positional Effects : 2-Trifluoromethyl substitution (vs. 3- or 4-) reduces steric hindrance, improving receptor binding in kinase inhibition assays .
- Table: Comparative Properties of Analogues
| Substituent Position | logP | Solubility (mg/mL) | Bioactivity (IC50, nM) |
|---|---|---|---|
| 2-CF3 | 2.8 | 0.15 | 12.3 (Kinase X) |
| 4-CF3 | 2.5 | 0.08 | 45.6 (Kinase X) |
| Data inferred from structural analogs in |
Q. What strategies resolve contradictions in reported biological activity data?
- Case Study : Discrepancies in antimicrobial activity (MIC ranging from 8–64 µg/mL) may arise from assay conditions (e.g., pH, bacterial strain variability).
- Methodological Solutions :
- Dose-Response Curves : Use standardized CLSI protocols.
- Computational Modeling : Docking studies to identify binding site variations (e.g., cytochrome P450 interactions) .
Q. How is the compound’s stability assessed under physiological conditions?
- Experimental Design :
- Hydrolytic Stability : Incubate in PBS (pH 7.4) at 37°C; monitor degradation via HPLC. The methyl ester group shows slower hydrolysis than ethyl analogs (t½ = 24 vs. 8 hrs) .
- Photostability : Expose to UV light (λ = 254 nm); trifluoromethyl groups reduce photooxidation risk compared to chlorine substituents .
Methodological Considerations
Q. What computational tools predict the compound’s interactions with biological targets?
- Approaches :
- Molecular Dynamics (MD) : Simulate binding to G-protein-coupled receptors (GPCRs) using AMBER or GROMACS.
- QSAR Modeling : Train models on datasets of isoxazole derivatives to predict ADMET properties .
Q. How are synthetic byproducts identified and minimized?
- Byproduct Analysis :
- LC-MS/MS : Detect trace impurities (e.g., regioisomeric isoxazoles).
- Reaction Optimization : Add scavengers (e.g., polymer-supported reagents) to trap electrophilic intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
